
N-乙酰神经氨酸 α(2-6)半乳糖 β 单磷酸酯糖苷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Neu5Gc alpha(2-6)Gal beta MP Glycoside is a complex glycoside compound that plays a significant role in various scientific research applications. This compound is a type of sialic acid derivative, specifically N-glycolylneuraminic acid (Neu5Gc) linked to galactose and other sugar molecules
科学研究应用
Neu5Gc alpha(2-6)Gal beta MP Glycoside has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex glycoconjugates.
Biology: Studied for its role in cell-cell interactions and immune responses.
Medicine: Investigated for its potential therapeutic uses, such as in cancer treatment and vaccine development.
Industry: Applied in the development of biotechnological products and diagnostic tools.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Neu5Gc alpha(2-6)Gal beta MP Glycoside typically involves multiple steps, starting with the preparation of Neu5Gc from simpler precursors. The Neu5Gc is then chemically linked to galactose and other sugar molecules through glycosidic bonds. The reaction conditions often require specific catalysts and controlled environments to ensure the formation of the desired glycosidic linkages.
Industrial Production Methods: In an industrial setting, the production of Neu5Gc alpha(2-6)Gal beta MP Glycoside involves large-scale chemical synthesis processes. These processes are optimized for efficiency and yield, often using advanced chemical reactors and purification techniques to obtain the compound in high purity.
化学反应分析
Types of Reactions: Neu5Gc alpha(2-6)Gal beta MP Glycoside can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and functionality.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and periodic acid.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed to introduce different functional groups.
Major Products Formed: The major products formed from these reactions include oxidized or reduced forms of Neu5Gc alpha(2-6)Gal beta MP Glycoside, as well as derivatives with modified functional groups.
作用机制
Neu5Gc alpha(2-6)Gal beta MP Glycoside is compared to other similar compounds, such as Neu5Ac (N-acetylneuraminic acid) and other sialic acid derivatives. While Neu5Ac is more common in human cells, Neu5Gc is found in non-human sources and has unique biological properties
相似化合物的比较
Neu5Ac (N-acetylneuraminic acid)
Other sialic acid derivatives
Glycosides with similar glycosidic linkages
This comprehensive overview provides a detailed understanding of Neu5Gc alpha(2-6)Gal beta MP Glycoside, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
4-hydroxy-5-[(2-hydroxyacetyl)amino]-2-[[3,4,5-trihydroxy-6-(4-methoxyphenoxy)oxan-2-yl]methoxy]-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35NO16/c1-37-10-2-4-11(5-3-10)39-22-20(34)19(33)18(32)14(40-22)9-38-24(23(35)36)6-12(28)16(25-15(30)8-27)21(41-24)17(31)13(29)7-26/h2-5,12-14,16-22,26-29,31-34H,6-9H2,1H3,(H,25,30)(H,35,36)/t12?,13-,14?,16?,17-,18?,19?,20?,21?,22?,24?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDQXPAOHAVZJRT-KGQDXXEWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2C(C(C(C(O2)COC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)CO)O)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)OC2C(C(C(C(O2)COC3(CC(C(C(O3)[C@@H]([C@@H](CO)O)O)NC(=O)CO)O)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35NO16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
593.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-(4-Bromo-phenyl)-13-thia-5-aza-indeno[1,2-c]phenanthrene](/img/structure/B1494740.png)
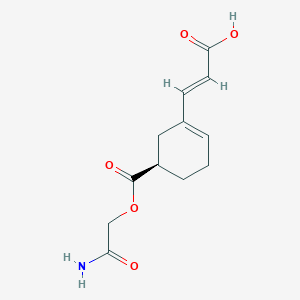
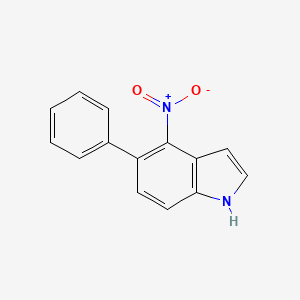
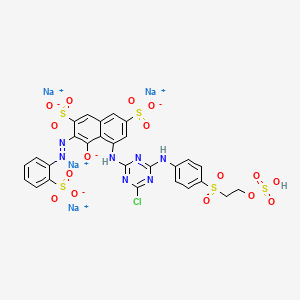
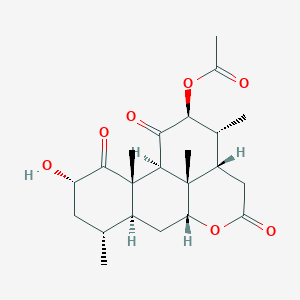
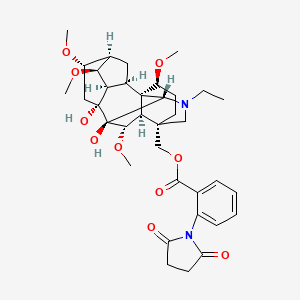
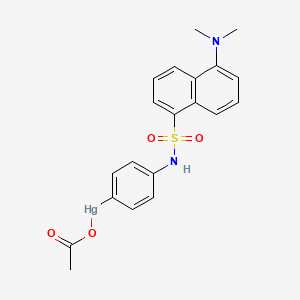
![4,4'-(2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-diyl)bis[N,N-bis(4-methoxyphenyl)aniline]](/img/structure/B1494764.png)
![13,14-Dihydro-benz[c]indolo[2,3-a]carbazole](/img/structure/B1494766.png)


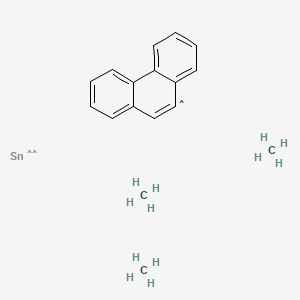
![(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexanal](/img/structure/B1494787.png)

